

In Vivo Toxicity of Imbricatolic Acid: A Comparative Analysis

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Compound of Interest

Compound Name: *Imbricatolic Acid*

Cat. No.: *B1258787*

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A comprehensive in vivo toxicity assessment of **Imbricatolic Acid** has yet to be published. To provide a relevant toxicological overview for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the known in vivo toxicity of structurally similar compounds and extracts from its natural sources.

Imbricatolic acid is a labdane diterpene naturally occurring in several plant genera, including *Pinus*, *Juniperus*, and *Araucaria*. Due to the absence of direct in vivo toxicity data for **Imbricatolic Acid**, this guide focuses on the toxicological profiles of related compounds, specifically other labdane diterpenes and resin acids such as abietic acid and dehydroabietic acid. Additionally, toxicity studies on extracts from the plant sources of **Imbricatolic Acid** are included to provide a broader context.

Comparative Toxicity Data

The following tables summarize the available quantitative in vivo toxicity data for compounds structurally related to **Imbricatolic Acid** and extracts from its source plants. It is crucial to note that these values are for comparator compounds and may not directly reflect the toxicity of **Imbricatolic Acid**.

Table 1: Acute Oral Toxicity Data for Comparator Compounds and Extracts

Test Substance	Animal Model	LD50 (Lethal Dose, 50%)	Reference
Resin Acids (General)	-	Low acute toxicity	[General knowledge, not directly citable]
Pine Oil	Rat	>5 g/kg	[General knowledge, not directly citable]
Juniper Berry Oil	Rat	>5 g/kg	[General knowledge, not directly citable]

Table 2: Other Relevant In Vivo Toxicity Data

Test Substance	Animal Model	Route of Administration	Observed Effects	Reference
Ponderosa Pine Needles (containing resin acids)	Cattle	Oral	Abortions, renal failure, nephrosis, vacuolation of basal ganglia neuropil, skeletal myonecrosis.[1] [2]	
Rosin Gum (containing abietic and dehydroabietic acid)	Cattle	Oral	Anorexia, mild rumen acidosis, dyspnea, paresis progressing to paralysis, death, nephrosis, vacuolation of basal ganglia neuropil, skeletal myonecrosis.[2]	
Dehydroabietic Acid	Cattle	Oral	Similar signs of intoxication as rosin gum, but did not cause abortion.[2]	
Juniperus thurifera Extract	Rat	Oral	Potential kidney harm at doses of 1,000 mg/kg, indicated by increased creatinine and urea.	
Juniperus occidentalis Oil	Rabbit	Dermal	Irritation at 100% concentration, with a Primary	

			Irritation Index (PII) of 2.7.[3]
Abietic Acid	Rat	Intratracheal Instillation	Destruction of alveolar epithelium and bronchial epithelial sloughing.[4]

Experimental Protocols

The methodologies for in vivo toxicity studies are highly standardized to ensure reproducibility and comparability of data. The following are generalized protocols based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which are internationally recognized.

Acute Oral Toxicity (Based on OECD Guideline 423)

This study provides information on the adverse effects of a substance after a single oral dose.

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
- **Housing and Feeding:** Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Dose Administration:** The test substance is administered as a single oral dose via gavage. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.

Sub-acute Oral Toxicity (28-Day Study, Based on OECD Guideline 407)

This study provides information on the adverse effects of a substance following repeated oral administration for 28 days.

- **Animal Selection:** Similar to the acute toxicity study.
- **Dose Administration:** The test substance is administered orally once daily for 28 days. At least three dose levels and a control group are used.
- **Observations:** Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- **Hematology and Clinical Biochemistry:** At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis.
- **Pathology:** All animals undergo a full necropsy, and organs are weighed. Histopathological examination of major organs is performed.

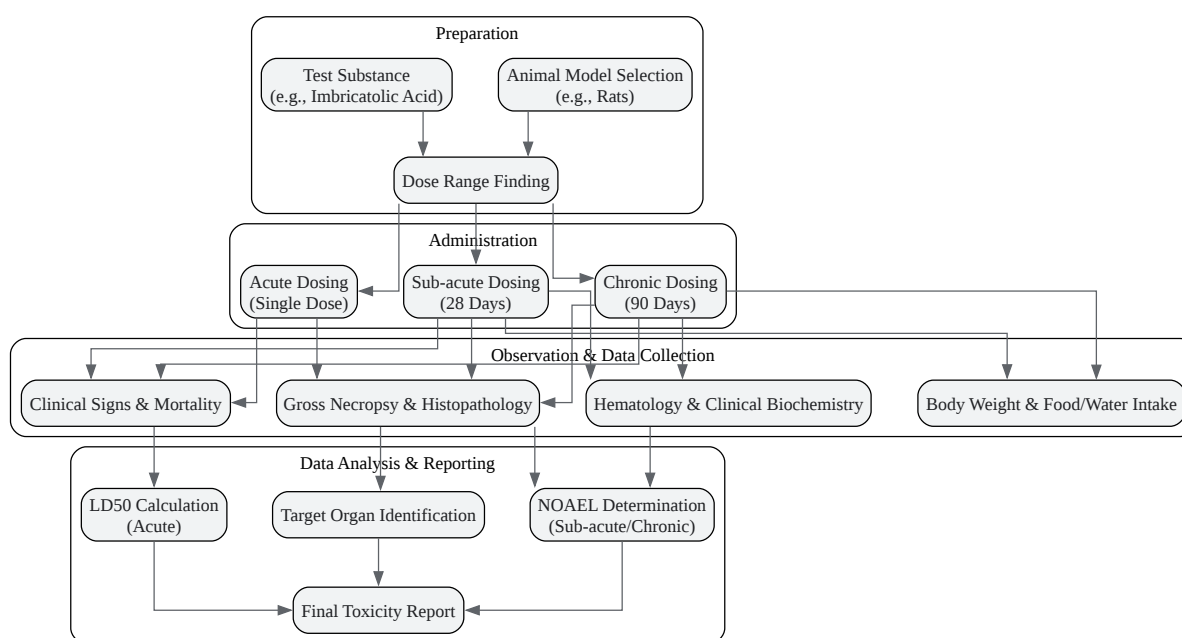
Chronic Oral Toxicity (90-Day Study, Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a longer period.

- **Animal Selection and Husbandry:** Similar to the 28-day study.
- **Dose Administration:** The test substance is administered daily for 90 days.
- **Observations and Examinations:** More extensive than the 28-day study, including ophthalmological examinations and detailed functional observations.
- **Hematology, Biochemistry, and Urinalysis:** Performed at termination.
- **Pathology:** Comprehensive gross necropsy and histopathological examination of a wide range of tissues and organs.

Visualizations

Experimental Workflow for In Vivo Oral Toxicity Assessment

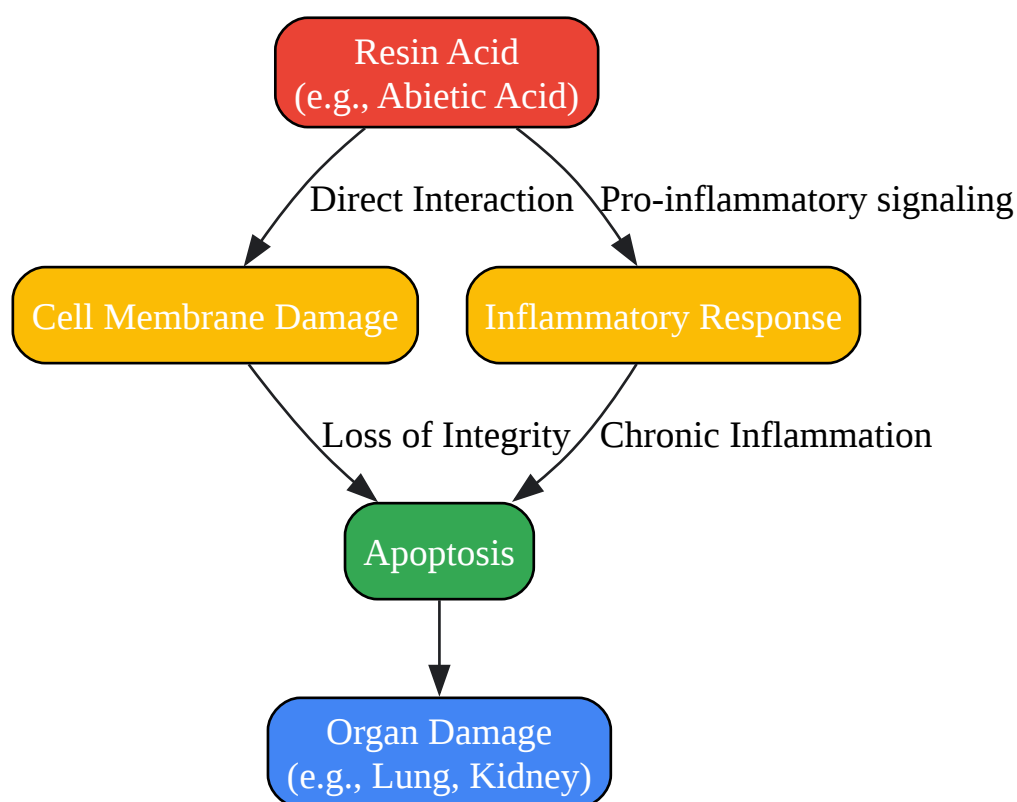


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Caption: Generalized workflow for in vivo oral toxicity studies.

Potential Signaling Pathway for Resin Acid-Induced Cellular Damage

While specific signaling pathways for **Imbricatolic Acid** are unknown, studies on related resin acids suggest mechanisms involving cellular membrane damage and inflammation. Dehydroabietic acid, for instance, has been shown to influence pathways related to inflammation and cell survival.



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Caption: Postulated pathway of resin acid-induced cellular toxicity.

In conclusion, while direct in vivo toxicity data for **Imbricatolic Acid** is not currently available, the information on related compounds suggests that it likely has low acute oral toxicity. However, the potential for organ-specific toxicity, particularly to the kidneys and respiratory system, with prolonged or high-dose exposure cannot be ruled out. Further studies are warranted to definitively establish the in vivo toxicological profile of **Imbricatolic Acid**.

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